[2,4-Dichloro-5-(morpholin-4-ylsulfonyl)phenyl](morpholin-4-yl)methanone
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Overview
Description
2,4-Dichloro-5-(morpholin-4-ylsulfonyl)phenylmethanone: is a complex organic compound characterized by the presence of dichloro, morpholinyl, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)phenylmethanone typically involves multiple steps, starting with the chlorination of a phenyl ring followed by sulfonylation and morpholinylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Ethyl acetoacetate: Used in organic synthesis with keto-enol tautomerism properties.
Disilanes: Organosilicon compounds with unique electronic structures.
2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid derivatives: Used in medicinal chemistry for their bioactivity.
Uniqueness: The presence of both morpholinyl and sulfonyl groups in 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)phenylmethanone provides unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H18Cl2N2O5S |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
(2,4-dichloro-5-morpholin-4-ylsulfonylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H18Cl2N2O5S/c16-12-10-13(17)14(25(21,22)19-3-7-24-8-4-19)9-11(12)15(20)18-1-5-23-6-2-18/h9-10H,1-8H2 |
InChI Key |
OUKBDUJJRPRBLL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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